molecular formula C27H29FN2O8 B11055358 Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11055358
M. Wt: 528.5 g/mol
InChI Key: PAFHLIINCROBCY-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a trimethoxyphenyl group, and a dihydropyridine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential for various scientific applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29FN2O8

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H29FN2O8/c1-5-38-27(34)19-14-30-26(33)23(24(19)32)18(12-22(31)29-13-15-6-8-17(28)9-7-15)16-10-20(35-2)25(37-4)21(11-16)36-3/h6-11,14,18H,5,12-13H2,1-4H3,(H,29,31)(H2,30,32,33)

InChI Key

PAFHLIINCROBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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